molecular formula C12H12FNO3 B13233585 5-Fluoro-2-{[(2-methylcyclopropyl)carbonyl]amino}benzoic acid

5-Fluoro-2-{[(2-methylcyclopropyl)carbonyl]amino}benzoic acid

Cat. No.: B13233585
M. Wt: 237.23 g/mol
InChI Key: KHXCNDVMASKGJY-UHFFFAOYSA-N
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Description

5-Fluoro-2-(2-methylcyclopropaneamido)benzoic acid is a fluorinated benzoic acid derivative This compound is known for its unique structural features, which include a fluorine atom and a cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-2-(2-methylcyclopropaneamido)benzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 5-fluoro-2-methylbenzoic acid.

    Amidation: The carboxylic acid group of 5-fluoro-2-methylbenzoic acid is converted to an amide group using 2-methylcyclopropanamine under appropriate reaction conditions.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving automated systems and continuous flow reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(2-methylcyclopropaneamido)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Amide Hydrolysis: The amide group can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the amide group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis will yield the corresponding carboxylic acid and amine.

Scientific Research Applications

5-Fluoro-2-(2-methylcyclopropaneamido)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new fluorinated compounds.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 5-fluoro-2-(2-methylcyclopropaneamido)benzoic acid involves its interaction with specific molecular targets. The fluorine atom and cyclopropane ring contribute to its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, depending on its specific application and the biological system in which it is used.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-2-methylbenzoic acid: A precursor in the synthesis of 5-fluoro-2-(2-methylcyclopropaneamido)benzoic acid.

    5-Fluoro-2-methoxybenzoic acid: Another fluorinated benzoic acid derivative with different substituents.

Uniqueness

5-Fluoro-2-(2-methylcyclopropaneamido)benzoic acid is unique due to the presence of both a fluorine atom and a cyclopropane ring. These structural features confer distinct chemical properties, such as increased stability and reactivity, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C12H12FNO3

Molecular Weight

237.23 g/mol

IUPAC Name

5-fluoro-2-[(2-methylcyclopropanecarbonyl)amino]benzoic acid

InChI

InChI=1S/C12H12FNO3/c1-6-4-8(6)11(15)14-10-3-2-7(13)5-9(10)12(16)17/h2-3,5-6,8H,4H2,1H3,(H,14,15)(H,16,17)

InChI Key

KHXCNDVMASKGJY-UHFFFAOYSA-N

Canonical SMILES

CC1CC1C(=O)NC2=C(C=C(C=C2)F)C(=O)O

Origin of Product

United States

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